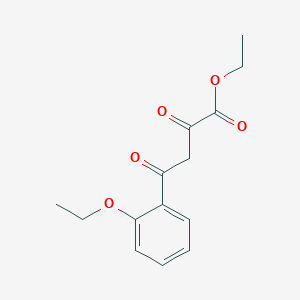
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as dioxobutanoates, characterized by their diketone structure. The presence of the ethoxy group at the 2-position of the phenyl ring contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems .
Antiproliferative Effects
Preliminary studies suggest that this compound may possess antiproliferative effects , inhibiting the growth of certain cancer cell lines. This property indicates its potential for use in cancer therapeutics.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cellular proliferation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Receptor Modulation : It may interact with specific receptors on cell membranes, leading to altered cellular signaling pathways that mediate inflammatory responses and cell growth.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit bacterial growth and reduce inflammatory markers in cultured cells. For example, one study reported a significant reduction in pro-inflammatory cytokines when cells were treated with this compound .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many dioxobutanoates share similar structural features, the presence of the ethoxy group in this compound enhances its biological activity profile. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | Structure | Moderate antimicrobial |
| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Structure | Low anti-inflammatory |
科学研究应用
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, also known as Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, is an organic compound with applications in various scientific research fields .
Scientific Research Applications
- Chemistry Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate serves as a crucial intermediate in synthesizing complex organic molecules.
- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Researchers explore its potential use in drug development, particularly in designing new therapeutic agents.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions Analysis
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
- Substitution The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
属性
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIOUKZWQKBEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













